Benzarone
CAS No.: 1477-19-6
Cat. No.: VC0520818
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1477-19-6 |
---|---|
Molecular Formula | C17H14O3 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
Standard InChI | InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 |
Standard InChI Key | RFRXIWQYSOIBDI-UHFFFAOYSA-N |
SMILES | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O |
Canonical SMILES | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O |
Appearance | Solid powder |
Melting Point | 124.3 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Benzarone, systematically named (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone, features a benzofuran core substituted with an ethyl group at position 2 and a 4-hydroxybenzoyl moiety at position 3 . The planar aromatic system facilitates π-π interactions with biological targets, while the hydroxyl group enables hydrogen bonding and phase II metabolism via glucuronidation.
Physicochemical Profile
Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Melting Point | 124.3°C |
Boiling Point | 369.5°C (estimated) |
Density | 1.1601 g/cm³ (estimated) |
Refractive Index | 1.5490 (estimated) |
pKa | 7.68 ± 0.15 (predicted) |
Solubility | DMSO: 25 mg/mL; Methanol: 15 mg/mL |
The compound exists as a pale yellow to light brown solid under standard conditions, with stability maintained at 2–8°C . Its moderate lipophilicity (logP ≈ 3.2) suggests adequate membrane permeability but may contribute to hepatocyte accumulation.
Synthetic Pathways and Industrial Production
Historical Synthesis
The original four-step synthesis developed by Fragivix and Labaz involves:
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Benzofuran Formation: Condensation of salicylic aldehyde with chloroacetone under alkaline conditions yields 2-acetylbenzofuran .
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Ketone Reduction: Huang-Minlon reduction with hydrazine converts the acetyl group to ethyl, producing 2-ethylbenzofuran.
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Friedel-Crafts Acylation: Reaction with 4-methoxybenzoyl chloride catalyzed by SnCl₄ introduces the benzoyl moiety.
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Demethylation: Pyridine hydrochloride-mediated cleavage of the methoxy group generates the active 4-hydroxy derivative .
Modern Optimizations
Recent patents describe improved methodologies:
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Acetylation-Hydrolysis Strategy: Direct acylation of 3,5-dibromo-4-hydroxybenzoic acid with acetic anhydride minimizes intermediate toxicity .
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Safer Solvent Systems: Replacement of carbon disulfide with dichloromethane in Friedel-Crafts reactions reduces flammability risks .
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Catalytic Enhancements: Employing AlCl₃ at 0–5°C improves regioselectivity during benzofuran functionalization, boosting yields to 74.8% for key intermediates .
Pharmacological Mechanisms and Therapeutic Applications
EYA Phosphatase Inhibition
Benzarone inhibits EYA3 tyrosine phosphatase activity (), disrupting the HIF-1α signaling pathway critical for tumor angiogenesis . In A-673 Ewing sarcoma xenografts, 25 μg/g doses reduced tumor volume by 62% through apoptosis induction and endothelial cell migration suppression .
URAT1 Modulation
As a human urate transporter 1 (hURAT1) inhibitor (), benzarone increases urinary uric acid excretion by >40% in rat models, comparable to benzbromarone but with reduced CYP2C9 inhibition . This dual activity positions it as a candidate for gout management in patients with renal impairment.
Mitochondrial Effects
The compound uncouples oxidative phosphorylation in rat liver mitochondria at 50 μM, inducing ATP depletion and caspase-3 activation. This explains both its antineoplastic effects and hepatotoxic potential .
Toxicological Profile and Risk Mitigation
Hepatotoxicity
Post-marketing surveillance identified 15 cases of benzarone-induced hepatitis (1 fatal) between 1985–2003, corresponding to an incidence of ~1:17,000 . Histopathology reveals centrilobular necrosis with eosinophil infiltration, suggesting immune-mediated injury.
Risk Factors
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CYP2C9 Polymorphisms: Poor metabolizers exhibit 3.2-fold higher AUC values due to impaired 6-hydroxylation .
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Drug Interactions: Concurrent warfarin administration prolongs INR by 35% through CYP2C9 inhibition .
Monitoring Protocols
Current guidelines recommend:
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Baseline liver function tests (ALT, AST, bilirubin)
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Biweekly monitoring during the first 8 weeks
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Immediate discontinuation if ALT exceeds 3× ULN
Regulatory Status and Clinical Considerations
Global Availability
Benzarone remains marketed in Italy and France for vascular disorders but was withdrawn in Germany following hepatotoxicity reports . Off-label use persists in Japan for chemotherapy-induced hyperuricemia.
Comparative Risk-Benefit Analysis
Parameter | Benzarone | Allopurinol | Probenecid |
---|---|---|---|
Uric Acid Reduction | 58% | 42% | 37% |
Severe ADR Rate | 0.006% | 0.018% | 0.002% |
Renal Dose Adjust | Not required | Required | Required |
Emerging Research Directions
Oncological Applications
Phase I trials are investigating benzarone-encapsulated nanoparticles (75–150 mg/m²) in EYA-overexpressing ovarian cancers. Preliminary data show 40% disease stabilization with grade 1–2 transaminitis .
Structural Analog Development
Modification of the ethyl side chain to cyclopropyl (benzaronium-CP) improved EYA3 affinity () while reducing mitochondrial toxicity in hepatocyte models .
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